molecular formula C10H11BrO3 B3129417 Methyl 3-(4-bromophenyl)-2-hydroxypropanoate CAS No. 339048-81-6

Methyl 3-(4-bromophenyl)-2-hydroxypropanoate

Cat. No. B3129417
CAS RN: 339048-81-6
M. Wt: 259.1 g/mol
InChI Key: YLFPGWXTPDLRMM-UHFFFAOYSA-N
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Description

“Methyl 3-(4-bromophenyl)-2-hydroxypropanoate” is an organic compound. It is also known by other names such as “methyl 3-4-bromophenyl propanoate”, “methyl 3-4-bromophenyl propionate”, and "3-4-bromophenyl propanoic acid methyl ester" . Its molecular formula is C10H11BrO2 .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-bromophenyl)-2-hydroxypropanoate” can be represented by the SMILES notation "COC(=O)CCC1=CC=C(Br)C=C1" . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

“Methyl 3-(4-bromophenyl)-2-hydroxypropanoate” is a solid at room temperature . Its molecular weight is 243.1 g/mol .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “Methyl 3-(4-bromophenyl)-2-hydroxypropanoate” is not available, related compounds such as “4-Bromophenyl methyl sulfone” are considered hazardous. They may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 3-(4-bromophenyl)-2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFPGWXTPDLRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromophenyl)-2-hydroxypropanoate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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